molecular formula C13H14N2O4 B15355214 Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate

Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate

Cat. No.: B15355214
M. Wt: 262.26 g/mol
InChI Key: XBMGYRBQTGHIAG-UHFFFAOYSA-N
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Description

Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a chemical compound belonging to the class of pyrazolo[1,5-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of diethyl pyrazole-3,5-dicarboxylate with a suitable pyridine derivative in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of diethyl pyrazolo[1,5-a]pyridine-3,5-dihydroxymethanol.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the pyrazolo[1,5-a]pyridine ring.

Scientific Research Applications

Chemistry: In chemistry, diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating diseases such as cancer and inflammation.

Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

  • Pyrazolo[1,5-a]pyridine-4,6-dicarboxylate

  • Pyrazolo[1,5-a]pyridine-3,6-dicarboxylate

Uniqueness: Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate stands out due to its specific substitution pattern on the pyrazolo[1,5-a]pyridine ring, which influences its reactivity and biological activity. This unique structure allows for distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)9-5-6-15-11(7-9)10(8-14-15)13(17)19-4-2/h5-8H,3-4H2,1-2H3

InChI Key

XBMGYRBQTGHIAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=NN2C=C1)C(=O)OCC

Origin of Product

United States

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